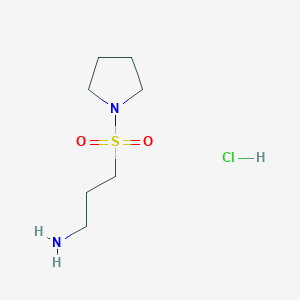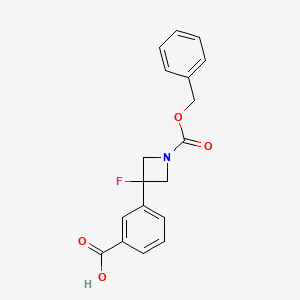![molecular formula C8H11F3O B13516861 [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol: is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group attached to the same carbon atom. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the bicyclic hexane structure through a cyclopropanation reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
[3-(Trifluoromethyl)bicyclo[3.1.0]hexane]: Lacks the hydroxyl group, making it less polar.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]acetate: Contains an acetate group, making it more reactive in esterification reactions.
Uniqueness
The presence of both the trifluoromethyl and hydroxyl groups in [3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol imparts unique chemical properties, including increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H11F3O |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
[3-(trifluoromethyl)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(4-12)2-5-1-6(5)3-7/h5-6,12H,1-4H2 |
InChIキー |
FCJRUVZACMDYOC-UHFFFAOYSA-N |
正規SMILES |
C1C2C1CC(C2)(CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


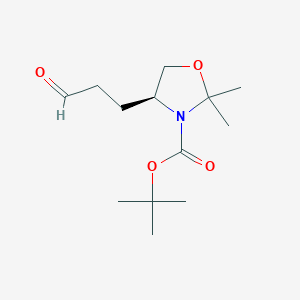
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)
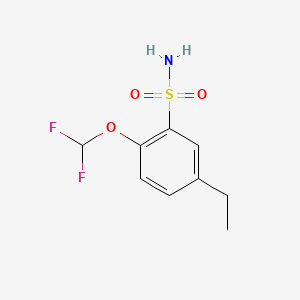
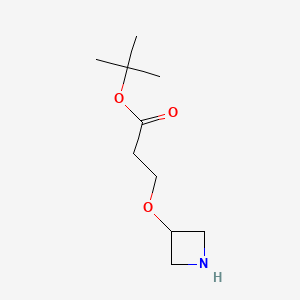
![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)
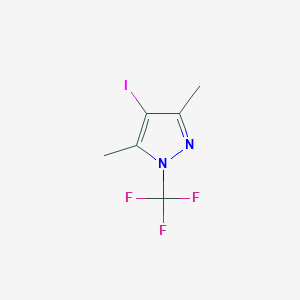
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
